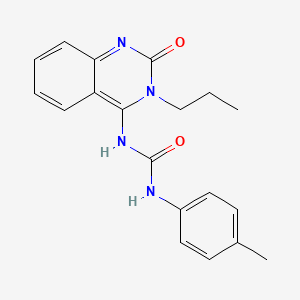

(E)-1-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of a compound involves detailing the chemical reactions used to produce it. This includes the starting materials, the reagents used, the conditions under which the reaction is carried out (temperature, pressure, etc.), and the yield of the product .Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes identifying the products formed and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties might include its acidity or basicity, its redox potential, and its reactivity with other chemical species .Aplicaciones Científicas De Investigación

Supramolecular Gelators and Silver(I) Complexes

Research on quinoline urea derivatives has demonstrated their capacity to act as gelators in the formation of Ag-complexes. For example, certain quinoline urea derivatives have been synthesized and shown to gelate mixed solvents when mixed with silver nitrate, indicating potential applications in material science and nanotechnology (Braga et al., 2013).

Antagonists for Orexin-1 Receptor

In pharmacology, derivatives structurally similar to the compound have been investigated for their role in modulating orexin-1 receptors (OX1R), which play a crucial role in stress-induced hyperarousal states. A study characterizing a brain-penetrant, selective OX1R antagonist highlights the therapeutic potential of such compounds in treating psychiatric disorders associated with stress or hyperarousal states (Bonaventure et al., 2015).

Organic Synthesis and Medicinal Chemistry

The synthetic pathways involving quinazoline derivatives are of significant interest in organic chemistry. Research has focused on the synthesis of dihydroquinazolines, demonstrating methods for synthesizing these compounds from 2-aminobenzophenone and aldehydes under microwave irradiation, suggesting potential applications in drug design and development (Sarma & Prajapati, 2011).

Antibacterial and Antifungal Activities

Compounds featuring the quinazoline moiety have also been evaluated for their antibacterial and antifungal activities, indicating their potential as leads for the development of new antimicrobial agents. For instance, new pyrido quinazolones have been synthesized and tested for their activity, showcasing the broad utility of these compounds in addressing resistant microbial strains (Singh & Pandey, 2006).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(4-methylphenyl)-3-(2-oxo-3-propylquinazolin-4-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2/c1-3-12-23-17(15-6-4-5-7-16(15)21-19(23)25)22-18(24)20-14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3,(H2,20,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVGUJWINVFQZDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-1-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-bromophenyl)(cyano)methyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2993373.png)

![1-Adamantyl-[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2993377.png)

![6-Benzyl-2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2993378.png)

![2-({5-[3-(dimethylsulfamoyl)phenyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid](/img/structure/B2993380.png)

![2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/no-structure.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide](/img/structure/B2993385.png)

![1-{[(dimethylamino)carbonyl]oxy}-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B2993393.png)

![5-bromo-2-chloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2993394.png)